3-Cyanophenylzinc iodide

Catalog No.
S1909825
CAS No.
288309-53-5
M.F
C7H4INZn
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyanophenylzinc iodide

CAS Number

288309-53-5

Product Name

3-Cyanophenylzinc iodide

IUPAC Name

benzonitrile;iodozinc(1+)

Molecular Formula

C7H4INZn

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h1-2,4-5H;1H;/q-1;;+2/p-1

InChI Key

HMBFIVLHOWOJRD-UHFFFAOYSA-M

SMILES

C1=C[C-]=CC(=C1)C#N.[Zn+]I

Canonical SMILES

C1=C[C-]=CC(=C1)C#N.[Zn+]I

Synthesis of 5-substituted 2-furaldehydes

-Cyanophenylzinc iodide serves as a key reagent in the synthesis of 5-substituted 2-furaldehydes, a class of organic compounds with potential biological importance [3]. These furan derivatives can be further modified to create complex molecules with interesting biological properties. Palladium catalysts play a crucial role in this reaction scheme, facilitating the coupling of the 3-cyanophenyl group from 3-cyanophenylzinc iodide with a suitable precursor molecule to yield the desired 5-substituted 2-furaldehyde [3].

Source

3-Cyanophenylzinc iodide solut | 497940-50ML | SIGMA-ALDRICH | SLS:

α-Carbonylarylation of Indenes

Another research application of 3-cyanophenylzinc iodide involves its use as a substrate in the di-functionalization of indenes. This reaction leads to the formation of α-carbonyl-alkylarylated indenes, which are valuable intermediates in organic synthesis [3]. The reaction involves the addition of a carbonyl group (C=O) and an alkylaryl group (derived from the 3-cyanophenyl moiety of 3-cyanophenylzinc iodide) to the indene molecule in a single step. Palladium again acts as a catalyst in this transformation [3].

Source

3-Cyanophenylzinc iodide solut | 497940-50ML | SIGMA-ALDRICH | SLS:

3-Cyanophenylzinc iodide is an organozinc compound characterized by the presence of a cyanophenyl group attached to a zinc atom, with iodine as a counterion. This compound is notable for its potential use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The structure of 3-cyanophenylzinc iodide can be represented as follows:

  • Chemical Formula: C8_8H6_6IN
  • Molecular Weight: Approximately 252.05 g/mol

The compound is typically synthesized from the reaction of 3-cyanophenyl iodide with zinc metal or zinc salts, resulting in a reagent that can facilitate nucleophilic attacks on electrophiles.

, primarily as a nucleophile in cross-coupling reactions. Some notable reactions include:

  • Negishi Coupling: It can react with various electrophiles, such as alkyl halides and aryl halides, to form substituted products.
  • Grignard-like Reactions: Acting similarly to Grignard reagents, it can react with carbonyl compounds to yield alcohols upon hydrolysis.
  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions, where the cyanophenyl group attacks electrophilic centers.

These reactions are facilitated by the organozinc nature of the compound, which allows for the formation of new carbon-carbon bonds.

The synthesis of 3-cyanophenylzinc iodide typically involves the following methods:

  • Direct Reaction with Zinc:
    • Reagents: 3-Cyanophenyl iodide and zinc powder.
    • Procedure: The iodide is reacted with excess zinc under inert atmosphere conditions (e.g., nitrogen or argon) to form the organozinc compound.
    • Yield: This method usually provides good yields of 3-cyanophenylzinc iodide.
  • Using Zinc Salts:
    • Reagents: Zinc iodide and a suitable base (e.g., sodium hydroxide) can also be employed to generate the organozinc species from 3-cyanophenyl halides.
    • Procedure: The reaction is conducted in a solvent such as diethyl ether or tetrahydrofuran at room temperature or slightly elevated temperatures.

These methods highlight the versatility and efficiency of synthesizing this organozinc compound.

3-Cyanophenylzinc iodide has several applications in organic synthesis:

  • Cross-Coupling Reactions: It is widely used in Negishi coupling reactions to synthesize complex organic molecules.
  • Synthesis of Pharmaceuticals: The compound can serve as an intermediate in the synthesis of various pharmaceutical agents.
  • Material Science: It may find applications in developing new materials due to its unique chemical properties.

Interaction studies involving 3-cyanophenylzinc iodide primarily focus on its reactivity with various electrophiles. Research indicates that it can effectively participate in cross-coupling reactions with a range of electrophiles, including:

  • Aryl halides
  • Alkenes
  • Carbonyl compounds

These studies help elucidate the mechanisms by which 3-cyanophenylzinc iodide acts as a nucleophile and its effectiveness compared to other organozinc reagents.

Several compounds share structural similarities with 3-cyanophenylzinc iodide, each exhibiting unique properties and reactivities. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Phenylzinc iodideOrganozincSimple phenyl group; widely used in cross-coupling
4-Cyanophenylzinc iodideOrganozincSimilar structure; differs by position of cyano group
Benzylzinc chlorideOrganozincMore reactive; used extensively in organic synthesis
Vinylzinc bromideOrganozincContains double bond; useful for vinylation reactions

The uniqueness of 3-cyanophenylzinc iodide lies in its specific functional group (the cyano group), which can influence both its reactivity and the types of products formed during chemical transformations. This makes it valuable for targeted synthetic applications where specific electronic properties are desired.

Dates

Modify: 2023-08-16

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